molecular formula C9H6ClN3O3S B1351863 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide CAS No. 676348-44-0

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1351863
CAS No.: 676348-44-0
M. Wt: 271.68 g/mol
InChI Key: XBJZTBIUABBHOW-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O3S It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Scientific Research Applications

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide typically involves the nitration of 1-benzothiophene followed by chlorination and subsequent reaction with hydrazine derivatives. The general steps are as follows:

    Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position.

    Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position.

    Hydrazide Formation: The chlorinated nitrobenzothiophene is reacted with hydrazine hydrate or a hydrazine derivative to form the carbohydrazide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: Amino derivatives of benzothiophene.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbohydrazide
  • 6-Nitro-1-benzothiophene-2-carbohydrazide
  • 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

Comparison: 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both a chlorine and a nitro group, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications compared to similar compounds lacking one of these groups.

Properties

IUPAC Name

3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJZTBIUABBHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394110
Record name 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-44-0
Record name 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-44-0
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